Etoposide Impurity B;Picroetoposide
Description
Nomenclature and Chemical Synonyms
Etoposide (B1684455) Impurity B is identified by several names and codes, which are crucial for its unambiguous identification in scientific literature and regulatory submissions. The most common synonym is Picroetoposide. pharmaffiliates.comfda.gov It is also referred to as cis-Etoposide, highlighting its stereochemical relationship to the active Etoposide molecule. simsonpharma.comchemicalbook.comglppharmastandards.comsynzeal.com The European Pharmacopoeia (EP) officially designates this compound as Etoposide EP Impurity B. simsonpharma.comglppharmastandards.comsynzeal.comsimsonpharma.com
Below is a table summarizing the key nomenclature for this compound:
| Identifier Type | Identifier |
| Common Name | Picroetoposide pharmaffiliates.comfda.gov |
| Systematic Name (IUPAC) | (5R,5aS,8aR,9S)-9-[[4,6-O-[(1R)-Ethane-1,1-diyl]-b-D-glucopyranosyl]oxy]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro synzeal.combenzofuro[5,6-f] simsonpharma.comchemicalbook.combenzodioxol-6(5aH)-one simsonpharma.comsynzeal.com |
| Synonyms | cis-Etoposide pharmaffiliates.comchemicalbook.comglppharmastandards.com, Picroethylidene-lignan P simsonpharma.comglppharmastandards.comsynzeal.com |
| CAS Number | 100007-56-5 pharmaffiliates.comsimsonpharma.comchemicalbook.comglppharmastandards.comchemsrc.comnih.gov |
| European Pharmacopoeia (EP) Name | Etoposide EP Impurity B simsonpharma.comglppharmastandards.comsynzeal.comsimsonpharma.com |
| Molecular Formula | C29H32O13 fda.govsimsonpharma.comchemicalbook.comnih.gov |
| Molecular Weight | 588.56 g/mol simsonpharma.comchemicalbook.compharmaffiliates.com |
Contextualization as a Related Substance of Etoposide
Etoposide Impurity B, or Picroetoposide, is a process-related impurity of Etoposide. This means it can be formed during the synthesis of Etoposide or arise from its degradation. Structurally, Picroetoposide is a stereoisomer of Etoposide, specifically a cis-lactone, which differentiates it from the trans-lactone configuration of the active Etoposide molecule. This seemingly minor difference in stereochemistry can have a significant impact on the biological activity and potential toxicity of the compound. The control of such related substances is a standard requirement in pharmacopoeial monographs to ensure the quality of the drug substance. pharmaffiliates.com
Significance in Pharmaceutical Quality and Chemistry
The control of impurities is a fundamental principle of pharmaceutical quality control, ensuring that medicines are safe and effective. varpe.com The presence of Etoposide Impurity B at levels exceeding established limits can indicate issues with the manufacturing process or instability of the drug product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for known and unknown impurities in active pharmaceutical ingredients (APIs) and finished drug products. reagecon.comedqm.eucymitquimica.com
The significance of controlling Etoposide Impurity B lies in:
Patient Safety: Uncharacterized or excessive levels of impurities can lead to unexpected adverse effects or alter the toxicological profile of the drug. varpe.com
Therapeutic Efficacy: The presence of impurities can potentially reduce the concentration of the active ingredient, thereby diminishing the therapeutic effect of the medication. varpe.com
Regulatory Compliance: Adherence to pharmacopoeial standards for impurity levels is mandatory for drug approval and marketing. varpe.com
High-performance liquid chromatography (HPLC) is a key analytical technique used to separate, identify, and quantify Etoposide and its related impurities, including Picroetoposide, ensuring that each batch of the drug meets the required quality standards. varpe.com Research and development efforts in pharmaceutical chemistry continuously focus on optimizing synthetic routes and storage conditions to minimize the formation of such impurities.
Structure
3D Structure
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
InChI Key |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Chemical Structure and Stereochemistry of Picroetoposide
Structural Relationship to Etoposide (B1684455)
Picroetoposide is fundamentally a lignan (B3055560) derivative, characterized by a complex polycyclic structure. It is composed of a tetracyclic aglycone, known as 4'-demethylepipodophyllotoxin, linked to a glycosidic moiety derived from glucose. The core structure features a fused ring system comprising a furan, a naphthalene, and a dioxole ring.
The direct structural relationship with etoposide lies in the fact that both compounds share the same aglycone and sugar components. The point of divergence, and the source of their isomerism, is the stereochemistry at the junction of the lactone ring with the rest of the molecule.
Isomeric Nature: cis-Lactone Configuration
The terms cis and trans in this context refer to the relative positions of the hydrogen atoms at the chiral centers C-5a and C-8a. In Picroetoposide, these hydrogen atoms are on the same side of the ring system, leading to the cis configuration. Conversely, in etoposide, these hydrogens are on opposite sides, resulting in the more thermodynamically stable trans configuration.
The conversion of the therapeutically active trans-lactone of etoposide to the inactive cis-lactone of Picroetoposide can occur under certain conditions, such as in slightly basic environments. researchgate.net This isomerization is a critical consideration during the synthesis, formulation, and storage of etoposide, as the presence of Picroetoposide represents a deviation from the intended active pharmaceutical ingredient. The difference in stereochemistry also allows for the chromatographic separation of these two isomers, which is a vital aspect of quality control in pharmaceutical manufacturing. researchgate.net
Formation Pathways and Degradation Mechanisms
Epimerization of Etoposide (B1684455) to Picroetoposide
The most prominent pathway for the formation of Picroetoposide is the epimerization of the trans-lactone ring of etoposide to the thermodynamically more stable, but inactive, cis-lactone configuration. researchgate.netnih.gov This change in stereochemistry at the C-2 and C-3 positions of the lactone ring is a key factor in the drug's degradation profile. nih.gov
The epimerization of etoposide to Picroetoposide can proceed without enzymatic catalysis. This process is understood to be a chemical transformation driven by the inherent instability of the strained trans-fused gamma-lactone ring present in the etoposide molecule. nih.gov This structural feature makes the molecule susceptible to isomerization under certain conditions.
The presence of weak bases in the environment can significantly promote the epimerization of etoposide. researchgate.net Even slightly basic conditions can facilitate the conversion from the active trans-isomeric form to the inactive cis-lactone. researchgate.net This base-catalyzed epimerization is a critical consideration in the formulation and storage of etoposide solutions. For instance, isomerization has been observed during the freezing of plasma samples under slightly basic conditions. nih.gov
The conversion from the trans-lactone to the cis-lactone is a stereochemical inversion. While the precise mechanism is complex, it is proposed to involve the opening of the lactone ring, followed by rotation around the C-2 to C-3 bond and subsequent re-ligation to form the more stable cis-isomer. The high strain of the trans-fused gamma-lactone in etoposide makes it susceptible to this ring-opening and closing process. nih.gov
Hydrolytic Degradation Leading to Picroetoposide
In addition to epimerization, hydrolytic degradation can also contribute to the formation of Picroetoposide. Under aqueous conditions, particularly at non-optimal pH, the lactone ring of etoposide can be hydrolyzed to form an inactive ring-opened hydroxy acid. nih.gov While this is a separate degradation pathway, the conditions that favor hydrolysis can also create an environment conducive to epimerization, leading to the formation of Picroetoposide.
Factors Influencing Formation Rate
The rate at which etoposide degrades to form Picroetoposide is not constant and is significantly influenced by various environmental factors.
The pH of the solution is a critical determinant of etoposide stability and the rate of Picroetoposide formation. nih.gov Etoposide is most stable in a pH range of 4 to 5. nih.gov Deviations from this optimal pH, particularly towards alkaline conditions, lead to a significant increase in the rate of chemical degradation and the formation of degradation by-products, including Picroetoposide. nih.gov Both acidic and alkaline conditions can cause a decrease in etoposide concentration, with alkaline conditions primarily leading to chemical degradation and the appearance of degradation products. nih.gov The table below summarizes the effect of pH on etoposide degradation.
| pH Condition | Effect on Etoposide | Primary Degradation Pathway | Reference |
| Acidic (below 4) | Decreased concentration | Chemical degradation and/or precipitation | nih.gov |
| Optimal (4-5) | Stable | Minimal degradation | nih.gov |
| Alkaline (above 5) | Greatly decreased concentration | Chemical degradation | nih.gov |
Temperature Dependence
The rate of etoposide degradation, particularly its epimerization to Picroetoposide, is highly dependent on temperature. Studies have consistently shown that higher temperatures accelerate this conversion, leading to a more rapid loss of the active pharmaceutical ingredient.
The degradation process generally follows pseudo-first-order kinetics. nih.gov At a physiological temperature of 37°C and a pH of 7.4, the isomerization of etoposide to Picroetoposide is rapid, with a reported half-life of just two days. nih.gov This instability is significant enough to cause a 90% loss of the active drug within one week under these conditions. nih.govchemicalbook.comchemicalbook.com
The stability improves markedly at lower temperatures. For instance, the shelf-life (t⁹⁰), or the time it takes for 10% of the drug to degrade, for etoposide in a lipid emulsion formulation was estimated to be 47 days at 25°C. nih.gov When stored at a refrigerated temperature of 4°C, the same formulation was predicted to be stable for 427 days. nih.gov Conversely, at an elevated temperature of 80°C, the half-life of etoposide in an aqueous solution (pH 5.0) was a mere 38.6 minutes. nih.gov Even in a more stable lipid emulsion, the half-life at 80°C was only 54.7 hours. nih.gov
However, it is important to note that refrigerated temperatures (2-8°C) are not always recommended for diluted etoposide solutions due to the risk of precipitation of the parent drug. nih.govnih.gov This highlights the complex interplay between chemical degradation and physical stability. Some studies have even found that room temperature (20-24°C) is more suitable for maintaining the stability of certain diluted etoposide solutions than refrigeration. nih.gov
Table 1: Temperature-Dependent Stability of Etoposide
| Temperature | Condition | Stability Metric (t½ or t⁹⁰) | Reference |
|---|---|---|---|
| 4°C | Lipid Emulsion | 427 days (t⁹⁰) | nih.gov |
| 25°C | Lipid Emulsion | 47 days (t⁹⁰) | nih.gov |
| 25°C | 0.1 M HCl | 224.28 minutes (t½) | nih.gov |
| 25°C | 0.1 M NaOH | 167.58 minutes (t½) | nih.gov |
| 37°C | Culture Medium (pH 7.4) | 2 days (t½) | nih.gov |
| 80°C | Aqueous Solution (pH 5.0) | 38.6 minutes (t½) | nih.gov |
| 80°C | Lipid Emulsion (pH 5.0) | 54.7 hours (t½) | nih.gov |
Solvent Effects on Degradation Kinetics
The properties of the solvent system have a profound impact on the degradation kinetics of etoposide. The rate and mechanism of degradation can be altered by the solvent's polarity, dielectric constant, and ionic strength. nih.gov
The degradation of etoposide in aqueous solutions is subject to both specific-acid and specific-base catalysis. Forced degradation studies demonstrate that the molecule is susceptible to both acidic and alkaline hydrolysis, with a greater lability observed in alkaline conditions. nih.gov The first-order degradation rate constant at 25°C was found to be 0.2484 h⁻¹ in 0.1 M NaOH, compared to 0.1854 h⁻¹ in 0.1 M HCl. nih.gov This indicates a faster degradation in alkaline environments, leading to a shorter half-life. nih.gov
The dielectric constant of the solvent can influence reaction rates, particularly for reactions involving polar intermediates. nih.gov While specific studies on a wide range of organic solvents for etoposide are limited, the principle holds that solvents with different polarities can stabilize or destabilize the transition states involved in hydrolysis and epimerization. The use of less polar cosolvents, such as alcohol, can sometimes suppress ionization and slow down degradation pathways that are dependent on an ionized form of the drug. nih.gov
Table 3: Degradation Kinetics of Etoposide in Different Aqueous Solvents at 25°C
| Solvent Condition | Degradation Rate Constant (k) | Half-life (t½) | Shelf-life (t₀.₉) | Reference |
|---|---|---|---|---|
| 0.1 M HCl (Acidic) | 0.1854 h⁻¹ | 224.28 min | 34.04 min | nih.gov |
| 0.1 M NaOH (Alkaline) | 0.2484 h⁻¹ | 167.58 min | 25.44 min | nih.gov |
Synthesis and Derivatization for Research and Reference Standards
Synthetic Routes for Picroetoposide Reference Materials
The primary route for obtaining Picroetoposide reference materials involves the controlled epimerization of Etoposide (B1684455). This transformation from the therapeutically active trans-lactone configuration of Etoposide to the inactive cis-lactone configuration of Picroetoposide can be induced under specific chemical conditions.
Forced degradation studies have demonstrated that Etoposide is susceptible to degradation under both acidic and alkaline conditions, leading to the formation of Picroetoposide among other degradation products. nih.gov This susceptibility forms the basis for the targeted synthesis of Picroetoposide.
Base-Catalyzed Epimerization:
One common approach involves the use of a base to catalyze the epimerization at the C-2 position of the lactone ring. The mechanism involves the deprotonation at the carbon adjacent to the carbonyl group, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the trans (Etoposide) and the more thermodynamically stable cis (Picroetoposide) isomers. By carefully controlling the reaction conditions, such as the choice of base, solvent, temperature, and reaction time, the equilibrium can be shifted towards the formation of Picroetoposide.
| Parameter | Condition | Purpose |
| Starting Material | Etoposide | The trans-lactone precursor. |
| Catalyst | Mild Base (e.g., sodium acetate (B1210297), triethylamine) | To facilitate the epimerization reaction. |
| Solvent | Aprotic solvent (e.g., Dichloromethane, Chloroform) | To dissolve the reactants and facilitate the reaction. |
| Temperature | Room temperature to gentle heating | To control the rate of epimerization and minimize side reactions. |
| Reaction Time | Monitored by HPLC | To achieve the desired conversion to Picroetoposide. |
| Purification | Preparative Chromatography | To isolate and purify the Picroetoposide reference standard. |
Interactive Data Table: Parameters for Base-Catalyzed Epimerization of Etoposide
Transformation of Etoposide and Related Lignans in Impurity Synthesis
The synthesis of Picroetoposide is fundamentally a transformation of Etoposide. The core of this transformation is the stereochemical inversion at the C-2 position of the aglycone moiety. This process highlights the inherent chemical instability of the trans-lactone ring in Etoposide under certain conditions.
The starting material, Etoposide, is itself a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan (B3055560). The synthesis of Etoposide involves the glycosylation of 4'-demethylepipodophyllotoxin. Any process that can induce epimerization of the lactone ring in these related lignans could potentially be adapted for the synthesis of Picroetoposide analogues. However, the most direct and common method remains the controlled degradation or epimerization of Etoposide itself.
Preparation of Labeled Picroetoposide Analogues for Mechanistic Studies
To investigate the mechanisms of Etoposide degradation, the metabolic fate of Picroetoposide, and its potential biological activities, isotopically labeled analogues are invaluable tools. The synthesis of such labeled compounds presents unique challenges, often requiring multi-step synthetic sequences.
Deuterium-Labeled Picroetoposide:
Deuterium-labeled compounds are frequently used in mechanistic studies and for nuclear magnetic resonance (NMR) spectroscopy. The synthesis of deuterium-labeled Picroetoposide would likely involve the preparation of deuterium-labeled Etoposide as a precursor. General methods for introducing deuterium (B1214612) into organic molecules include catalytic H-D exchange reactions. researchgate.net For instance, specific protons in Etoposide could be exchanged for deuterium using a suitable catalyst and a deuterium source like D₂O. Subsequent epimerization of the deuterated Etoposide under controlled conditions would yield the desired deuterium-labeled Picroetoposide. One study has demonstrated the utility of introducing deuterium at the C-13 position of etoposide derivatives to determine the cis or trans stereochemistry of the C-D ring fusion, a technique that would be directly applicable to characterizing Picroetoposide.
Carbon-14 or Carbon-13 Labeled Picroetoposide:
Radiolabeled compounds, particularly with Carbon-14, are essential for quantitative drug metabolism and disposition studies. The synthesis of ¹⁴C-labeled Picroetoposide would be a more complex undertaking. It would likely start with a commercially available ¹⁴C-labeled precursor, which would be incorporated into the Etoposide scaffold through a series of chemical reactions. Given the complexity of the Etoposide molecule, this would be a challenging multi-step synthesis. Alternatively, if a late-stage labeling strategy is feasible, ¹⁴C could be introduced into the Etoposide molecule, followed by epimerization to Picroetoposide. The synthesis of stable isotope-labeled (e.g., ¹³C) Picroetoposide would follow a similar synthetic logic, utilizing ¹³C-labeled starting materials.
| Labeled Analogue | Isotope | Potential Application | Synthetic Strategy |
| Deuterated Picroetoposide | ²H (Deuterium) | Mechanistic studies of epimerization, NMR structural analysis | Catalytic H-D exchange of Etoposide followed by epimerization. |
| Carbon-14 Picroetoposide | ¹⁴C | In vitro and in vivo metabolism and disposition studies | Multi-step synthesis from a ¹⁴C-labeled precursor or late-stage labeling of Etoposide, followed by epimerization. |
| Carbon-13 Picroetoposide | ¹³C | Mechanistic studies using NMR, mass spectrometry internal standard | Multi-step synthesis from a ¹³C-labeled precursor or late-stage labeling of Etoposide, followed by epimerization. |
Interactive Data Table: Labeled Picroetoposide Analogues and Their Applications
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) are the most common methods utilized for the impurity profiling of etoposide (B1684455).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely used technique for the quantitative analysis of etoposide and its impurities due to its high resolution, sensitivity, and accuracy. jcsp.org.pk
The development of a stability-indicating HPLC method is crucial for separating and quantifying impurities from the main API and from each other. Method development for etoposide impurity profiling typically involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of etoposide in bulk and dosage forms, which can be adapted for impurity profiling. amazonaws.comresearchgate.net Validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). amazonaws.com
For instance, a selective and sensitive RP-HPLC method was developed using an ACE 5 C18 column (150 mm × 4.6 mm, 5 µm). nih.gov The validation of this method demonstrated linearity in the range of 0.2 to 100 µg/mL, with a limit of detection (LOD) of 0.015 µg/mL. nih.gov Another validated method for etoposide in injectable dosage forms showed linearity between 0.25 µg/mL and 62.5 µg/mL with a detection limit of 0.03 µg/mL. researchgate.net
The table below summarizes typical validation parameters for an HPLC method for etoposide analysis, which are fundamental for reliable impurity quantification.
| Validation Parameter | Typical Value/Range |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.015 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL |
This table presents a summary of typical values from various validated HPLC methods for etoposide analysis. nih.govresearchgate.net
Due to the presence of multiple impurities with varying polarities in etoposide samples, isocratic elution methods may not provide adequate separation within a reasonable timeframe. Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to achieve optimal separation of all related substances, including Picroetoposide.
The optimization of a gradient elution program involves adjusting the initial and final mobile phase compositions, the gradient time, and the flow rate. A common approach for etoposide and its impurities is to use a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The gradient is programmed to start with a lower concentration of the organic modifier to retain and separate polar impurities, and then the concentration is gradually increased to elute the main component, etoposide, and less polar impurities like Picroetoposide.
For example, a method for separating etoposide and its cis-isomer might start with a mobile phase composition of 18:19:63 (v/v/v) of methanol (B129727), acetonitrile, and phosphate buffer, respectively. researchgate.net The gradient profile would be carefully adjusted to ensure baseline separation between the closely eluting peaks of etoposide and Picroetoposide.
A critical aspect of any HPLC method for impurity profiling is the resolution between the main peak (etoposide) and the impurity peaks, as well as between different impurity peaks. The resolution (Rs) should ideally be greater than 1.5 to ensure accurate quantification.
Specific resolution studies have been conducted to ensure the separation of etoposide from Picroetoposide. One study reported the development of an HPLC method capable of separating etoposide from its known metabolites, including the cis-picrolactone (Picroetoposide). nih.gov Using a phenyl µBondapak column and a mobile phase of methanol, water, and acetonitrile (50:45:5) with 10 µM ammonium acetate (pH 5.5), retention times of 4.0 minutes for etoposide and 4.8 minutes for the cis-picrolactone were achieved, indicating successful separation. nih.gov
Another study focusing on the quantification of etoposide and its cis-isomer in biological samples utilized a monolithic C18 column. researchgate.net This column provided excellent resolution (Rs > 3) for the two isomers. researchgate.net The availability of commercial "Etoposide Resolution Mixtures," which contain etoposide, α-etoposide, and picro-etoposide, facilitates the development and validation of such high-resolution methods. pharmaffiliates.com
The following table shows an example of retention times for etoposide and its related substances from a resolution study.
| Compound | Retention Time (minutes) |
| Aglycone | 3.0 |
| Etoposide | 4.0 |
| cis-Picrolactone (Picroetoposide) | 4.8 |
| Teniposide (Internal Standard) | 9.0 |
Data from a study using a phenyl µBondapak column with UV detection at 230 nm. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the identification and quantification of impurities, especially at trace levels.
For Etoposide Impurity B, LC-MS can be used for definitive identification by determining its molecular weight and fragmentation pattern. The molecular weight of Etoposide Impurity B is 588.56 g/mol , identical to that of etoposide, as they are isomers. pharmaffiliates.com Therefore, chromatographic separation is essential prior to mass spectrometric detection. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns for both etoposide and Picroetoposide, allowing for their unambiguous identification even if they are not perfectly separated chromatographically.
A developed LC-MS/MS method for the intracellular quantification of etoposide demonstrated excellent linearity in the 20-1000 ng/mL range, showcasing the sensitivity of the technique. nih.gov Such methods can be readily adapted for the quantification of Picroetoposide, providing the necessary sensitivity to meet regulatory requirements for impurity control.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the qualitative analysis of etoposide and its impurities. It is particularly useful for routine quality control checks and for monitoring the progress of synthesis reactions.
For the detection of Etoposide Impurity B, a suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. After development, the spots can be visualized under UV light or by spraying with a suitable chemical reagent. While TLC is generally not as quantitative as HPLC, modern densitometric methods can provide semi-quantitative or even quantitative results. The main advantage of TLC is its ability to analyze multiple samples simultaneously.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry provide detailed information about the molecular structure and functional groups present in Etoposide Impurity B.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the carbon-hydrogen framework of Etoposide Impurity B. While specific spectral data for Picroetoposide is often proprietary to reference standard suppliers, the principles of NMR analysis allow for a theoretical interpretation of its spectrum in comparison to Etoposide. drugbank.com
The key difference between Etoposide and its cis-isomer, Picroetoposide, lies in the stereochemistry at the lactone ring fusion. This structural variance leads to distinct chemical shifts and coupling constants in their respective NMR spectra, particularly for the protons and carbons in the vicinity of the lactone ring. The analysis of these differences is fundamental for the structural confirmation of Etoposide Impurity B.
Table 1: Expected ¹H NMR Spectral Data Interpretation for Etoposide Impurity B
| Proton Type | Expected Chemical Shift Range (ppm) | Significance |
| Aromatic Protons | 6.0 - 7.5 | Signals corresponding to the protons on the phenolic and benzodioxole ring systems. |
| Anomeric Proton | 4.5 - 5.0 | The proton on the C1" of the glucose moiety, its coupling constant provides information on the glycosidic bond stereochemistry. |
| Methoxyl Protons | 3.5 - 4.0 | Singlets corresponding to the -OCH₃ groups on the phenolic ring. |
| Lactone Ring Protons | Variable | The chemical shifts and coupling constants of these protons are highly sensitive to the cis-fusion of the lactone ring, distinguishing it from the trans-fusion in Etoposide. |
| Glucosyl Protons | 3.0 - 4.5 | Signals from the protons of the sugar ring. |
Table 2: Expected ¹³C NMR Spectral Data Interpretation for Etoposide Impurity B
| Carbon Type | Expected Chemical Shift Range (ppm) | Significance |
| Carbonyl Carbon | 170 - 180 | Signal for the lactone carbonyl carbon. |
| Aromatic Carbons | 100 - 150 | Signals corresponding to the carbons of the phenolic and benzodioxole rings. |
| Anomeric Carbon | 95 - 105 | The carbon at the C1" position of the glucose moiety. |
| Methoxyl Carbons | 55 - 65 | Signals for the -OCH₃ carbons. |
| Lactone Ring Carbons | Variable | The chemical shifts of these carbons are indicative of the cis-stereochemistry of the ring fusion. |
| Glucosyl Carbons | 60 - 85 | Signals from the carbons of the sugar ring. |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Etoposide Impurity B is expected to be very similar to that of Etoposide, as they are stereoisomers and share the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different spatial arrangement of atoms. rsc.org The presence of key functional groups can be confirmed by characteristic absorption bands.
Table 3: Expected Infrared (IR) Absorption Bands for Etoposide Impurity B
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3600 - 3200 (broad) | O-H stretching |
| Carbon-Hydrogen (C-H) | 3100 - 2850 | C-H stretching (aromatic and aliphatic) |
| Carbonyl (C=O) | 1780 - 1760 | C=O stretching in the γ-lactone |
| Carbon-Carbon (C=C) | 1620 - 1580 | C=C stretching in the aromatic rings |
| Carbon-Oxygen (C-O) | 1250 - 1000 | C-O stretching (ethers and alcohols) |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the absorption of UV or visible radiation by a substance in solution. Both Etoposide and Etoposide Impurity B possess chromophores, specifically the aromatic rings, which absorb UV radiation. This property is exploited for their detection and quantification, particularly in chromatographic methods like HPLC.
The UV spectrum of Etoposide in methanol typically shows absorption maxima at around 283-286 nm. rsc.orgpharmacopeia.cn Due to the identical chromophoric system, the UV-Vis spectrum of Etoposide Impurity B is expected to be virtually identical to that of Etoposide, with a similar absorption maximum (λmax). This allows for the detection of the impurity using a UV detector set at or near the λmax of Etoposide during chromatographic analysis.
Table 4: UV-Vis Spectrophotometry Data for Etoposide and Expected Data for Etoposide Impurity B
| Compound | Solvent | Expected λmax (nm) |
| Etoposide | Methanol/Acetonitrile | ~283 - 286 |
| Etoposide Impurity B | Methanol/Acetonitrile | ~283 - 286 |
Application of Pharmacopoeial Analytical Standards
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for the quality control of pharmaceutical substances. nih.govpharmacopeia.cn The monographs for Etoposide in these pharmacopoeias include tests for related compounds, with specific limits for named impurities, including Etoposide Impurity B (Picroetoposide).
The United States Pharmacopeia (USP) monograph for Etoposide specifies a high-performance liquid chromatography (HPLC) method for the determination of related compounds. pharmacopeia.cn For the analysis, a resolution mixture containing Etoposide and its isomers is often used to ensure the analytical system can adequately separate the main component from its impurities. europa.eu
Table 5: Pharmacopoeial Specifications for Etoposide Impurity B (Picroetoposide)
| Pharmacopoeia | Impurity Name | Limit | Analytical Method |
| United States Pharmacopeia (USP) | Picroetoposide | Not more than 1.0% | High-Performance Liquid Chromatography (HPLC) |
The USP method typically involves a reversed-phase HPLC column with a gradient elution system and UV detection. The quantification of Picroetoposide is performed by comparing the peak area of the impurity in the test sample to the peak area of a qualified reference standard of Etoposide. pharmacopeia.cn The adherence to these pharmacopoeial standards is a regulatory requirement and ensures that the amount of Etoposide Impurity B in the final drug substance is below the accepted safety threshold.
Stability Studies and Degradation Kinetics
Forced Degradation Studies of Etoposide (B1684455) Yielding Picroetoposide
Forced degradation, or stress testing, exposes a drug substance to conditions more severe than accelerated stability studies. It is a crucial component in the development of stability-indicating analytical methods. For etoposide, these studies reveal its susceptibility to various chemical environments, leading to the formation of degradants like picroetoposide.
A summary of etoposide degradation under various stress conditions is presented below.
Table 1: Summary of Forced Degradation Studies of Etoposide
| Stress Condition | Parameters | Extent of Degradation (%) | Degradation Products Observed | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 2 hours | 91.53% | 2 (1 major, 1 minor) | nih.gov |
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 30 minutes | 94.35% | 2 | nih.gov |
| Oxidative Degradation | 20% H₂O₂, 80°C, 30 minutes | 84.97% | 2 | nih.gov |
| Dry Heat | 8 hours | 17.46% | Not specified | nih.gov |
Etoposide demonstrates significant instability in acidic environments, particularly at a pH below 4. researchgate.net Under these conditions, the molecule is prone to hydrolysis of both the glycosidic linkage and the lactone ring. researchgate.net One comprehensive study demonstrated that exposing an etoposide solution to 0.1 M hydrochloric acid (HCl) at 80°C for two hours resulted in approximately 91.53% degradation. nih.gov This acidic stress produced one major and one minor degradation product. nih.gov Another investigation also confirmed that etoposide content is greatly diminished under acidic conditions. nih.gov The optimal pH for etoposide's stability is reported to be in the range of 4 to 5. researchgate.netnih.govnih.gov
The drug is exceptionally labile in alkaline environments (pH > 6). researchgate.net Under basic conditions, etoposide undergoes epimerization at the C-5a position, leading to the formation of its cis-lactone isomer, picroetoposide. researchgate.net Research has shown that heating etoposide in 0.1 M sodium hydroxide (B78521) (NaOH) at 80°C for just 30 minutes causes extensive degradation of 94.35%. nih.gov This process resulted in the appearance of two distinct degradation products. nih.gov The chemical degradation under alkaline stress is often accompanied by a noticeable coloration of the solution. nih.gov
Exposure to heat is another factor that can compromise the stability of etoposide. In dry-heat conditions, a notable loss of 17.46% of the drug was observed within an 8-hour period. researchgate.netnih.gov Physical stress in the form of repeated freeze-thaw cycles can also induce degradation. It has been observed that after three freeze-thaw cycles, slight degradation occurs, marked by the appearance of a chromatographic peak corresponding to the cis-isomer, picroetoposide. researchgate.net
Etoposide is also susceptible to oxidative degradation. researchgate.net A study involving the exposure of etoposide to 20% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes documented a decomposition of 84.97%. nih.gov The degradation pattern under these oxidative conditions was reported to be similar to that seen under alkaline hydrolysis, yielding two well-separated degradants. nih.gov However, some studies have found etoposide to be relatively stable under other oxidative conditions, suggesting the degradation pathway is highly dependent on the specific reagents and conditions used. nih.gov
Kinetic Modeling of Picroetoposide Formation
To predict the shelf-life and stability of etoposide, its degradation is often analyzed using kinetic models. The rate of degradation under specific conditions, such as varying pH and temperature, can be quantified to establish degradation rate constants. nih.gov
The degradation of etoposide, which leads to the formation of impurities like picroetoposide, has been shown to follow pseudo-first-order kinetics. nih.govnih.gov This kinetic model is frequently used to describe reactions where the concentration of one reactant is the primary determinant of the reaction rate. researchgate.net In the case of etoposide degradation, the rate constant can be determined by plotting the logarithm of the percentage of remaining drug against time. nih.gov The Arrhenius plot, which graphs the logarithm of the rate constant (log K) against the reciprocal of the absolute temperature (1/T), can then be used to calculate the activation energy for the degradation process. nih.gov
Studies have calculated the degradation rate constants and corresponding half-lives (t₁/₂) and shelf-lives (t₀.₉) for etoposide under both acidic and alkaline conditions at room temperature (25°C). nih.gov
Table 2: Kinetic Parameters for Etoposide Degradation at 25°C
| Condition | Rate Constant (k) (h⁻¹) | Half-Life (t₁/₂) (min) | Shelf-Life (t₀.₉) (min) | Reference |
|---|---|---|---|---|
| Acidic | 0.1854 | 224.28 | 34.04 | nih.gov |
| Alkaline | 0.2484 | 167.58 | 25.44 | nih.gov |
Half-Life Determinations in Various Matrices
The half-life of a compound is a crucial indicator of its stability under specific environmental conditions. For Etoposide and its related impurities, half-life can vary significantly depending on the matrix, pH, and temperature.
Research has shown that Picroetoposide (cis-Etoposide) demonstrates limited stability in certain conditions. In an aqueous environment at pH 7.4 and 37°C, it has a half-life of 2 days. chemicalbook.com This instability can lead to a significant loss of the active drug, with as much as 90% degradation occurring within one week during in vitro incubations. chemicalbook.com
The stability of the parent drug, Etoposide, which directly influences the formation of Impurity B, has been studied more extensively. In a lipid emulsion, Etoposide's degradation follows pseudo-first-order kinetics. nih.gov At 80°C and a pH of 5.0, Etoposide in a lipid emulsion exhibited a half-life of 54.7 hours, compared to just 38.6 minutes in an aqueous solution under the same conditions. nih.gov This highlights the protective effect of the lipid matrix. The shelf-life (t90) of Etoposide in the lipid emulsion at 25°C was estimated to be 47 days. nih.gov In another study, the chemical degradation of a generic Etoposide formulation was found to follow a zero-order kinetic model, with a calculated half-life of 119 days. nih.gov
| Compound | Matrix | pH | Temperature (°C) | Half-Life | Reference |
|---|---|---|---|---|---|
| Picroetoposide (Etoposide Impurity B) | Aqueous Buffer | 7.4 | 37 | 2 days | chemicalbook.com |
| Etoposide | Lipid Emulsion | 5.0 | 80 | 54.7 hours | nih.gov |
| Etoposide | Aqueous Solution | 5.0 | 80 | 38.6 minutes | nih.gov |
| Etoposide | Generic Formulation | Not Specified | Not Specified | 119 days (zero-order kinetics) | nih.gov |
Long-Term Stability Monitoring in Pharmaceutical Formulations (focus on chemical stability of drug substance)
The long-term stability of Etoposide in pharmaceutical formulations is a critical concern, as its degradation leads to the formation of impurities, including Picroetoposide. The stability is highly dependent on factors such as concentration, the type of diluent, and storage temperature. gabi-journal.net
Studies have shown that the choice of diluent significantly impacts stability. Etoposide solutions diluted in 5% glucose (G5%) are generally more stable than those in 0.9% sodium chloride (0.9% NaCl), where a higher incidence of precipitation is observed. nih.gov For instance, Etoposide solutions at concentrations of 0.38, 0.74, and 1.26 mg/mL in G5% stored at 25°C remained stable for 61 days. nih.gov At a higher concentration of 1.75 mg/mL in G5%, stability was maintained for 28 days at the same temperature. nih.gov
Temperature is another critical factor. Storage at refrigerated temperatures (2°C to 8°C) or freezing (-20°C) often increases the risk of precipitation, indicating that the solutions can become thermodynamically metastable. nih.govnih.gov Conversely, elevated temperatures can accelerate chemical degradation. nih.gov
The concentration of Etoposide in the solution is also a determining factor in its stability. While diluted solutions (e.g., 0.2 mg/mL) can remain physicochemically stable for up to 28 days, higher concentrations are more prone to precipitation. gabi-journal.net However, some studies have found that very high concentrations (9.50 mg/mL or more) can also be stable for at least 24 hours. cjhp-online.ca The stability of Etoposide solutions is often limited by physical instability (precipitation) rather than just chemical degradation. gabi-journal.net
| Concentration (mg/mL) | Diluent | Storage Temperature (°C) | Stability Period | Reference |
|---|---|---|---|---|
| 0.2 | 0.9% NaCl or 5% Glucose | Room Temperature or Refrigerated | 28 days | gabi-journal.net |
| 0.38, 0.74, 1.26 | 5% Glucose | 25 | 61 days | nih.gov |
| 1.75 | 5% Glucose | 25 | 28 days | nih.gov |
| 0.4 | 0.9% NaCl or 5% Glucose | Room Temperature | Maximum of 4 days (physical stability limited) | gabi-journal.net |
| 0.20 to 0.50 | 0.9% NaCl | 4 and 24 | At least 24 hours | cjhp-online.ca |
| 10.00 or more | 0.9% NaCl | 4 and 24 | At least 7 days | cjhp-online.caresearchgate.net |
Role in Pharmaceutical Quality Control and Drug Substance Purity
Picroetoposide as a Critical Quality Attribute of Etoposide (B1684455) Drug Substance
A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. mhlw.go.jpnih.govresearchgate.netasau.ru The presence and level of impurities are considered CQAs as they can impact the safety and efficacy of the drug product.
While not always explicitly labeled as a CQA in all literature, the stringent control of Picroetoposide levels as mandated by pharmacopoeias underscores its status as a critical parameter for Etoposide quality. The potential for impurities to have different pharmacological or toxicological profiles necessitates their careful monitoring. Therefore, controlling the level of Picroetoposide is essential to guarantee the consistent quality and performance of the Etoposide drug substance.
Compliance with Pharmacopoeial Impurity Limits (e.g., European Pharmacopoeia, United States Pharmacopeia)
Major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established specific limits for Picroetoposide in both Etoposide drug substance and drug products. Adherence to these limits is a mandatory requirement for pharmaceutical manufacturers to ensure their products meet the required quality standards.
United States Pharmacopeia (USP):
The USP monographs for Etoposide and its formulations provide clear acceptance criteria for Picroetoposide.
| USP Monograph | Picroetoposide Limit |
| Etoposide (Drug Substance) | Not more than 1.0% |
| Etoposide Capsules (Drug Product) | Not more than 2.0% |
| Etoposide Injection (Drug Product) | Total impurities not more than 3.0% (Picroetoposide is included within this total) |
This table is based on data from the United States Pharmacopeia. researchgate.net
European Pharmacopoeia (EP):
The European Pharmacopoeia also lists Picroetoposide as "Etoposide Impurity B". synzeal.comtlcstandards.com It is a specified impurity that must be controlled within the limits defined in the monograph for Etoposide.
Use of Picroetoposide as a Reference Standard in Quality Control
To accurately identify and quantify Picroetoposide in Etoposide samples, highly characterized reference standards are essential. sigmaaldrich.com Picroetoposide reference standards are used in various quality control procedures, primarily in chromatographic analyses like High-Performance Liquid Chromatography (HPLC).
These reference standards serve multiple purposes:
Identification: By comparing the retention time of a peak in the chromatogram of a test sample to that of the Picroetoposide reference standard, its presence can be confirmed.
Quantification: The reference standard is used to prepare a standard solution of a known concentration, which allows for the accurate calculation of the amount of Picroetoposide present in the Etoposide sample.
System Suitability: In some cases, a resolution mixture containing Etoposide and its key impurities, including Picroetoposide, is used to ensure that the chromatographic system is capable of adequately separating these compounds. The USP, for instance, provides an "Etoposide Resolution Mixture RS" for this purpose.
Suppliers of pharmaceutical reference standards provide Picroetoposide (Etoposide Impurity B) with a certificate of analysis, confirming its identity and purity, which is crucial for its use in a regulated quality control environment. synzeal.com
Analytical Method Validation for Picroetoposide in Etoposide Products
The analytical methods used to quantify Picroetoposide in Etoposide products must be validated to ensure they are reliable, accurate, and fit for their intended purpose. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. eijppr.comich.orgeuropa.eu
The key parameters for the validation of an analytical method for an impurity like Picroetoposide include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API (Etoposide), other impurities, and excipients. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and show that the method can separate Picroetoposide from all of them.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this range typically spans from the reporting threshold to 120% of the specification limit. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug product with a known amount of the Picroetoposide reference standard and measuring the recovery. eijppr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eijppr.com The LOQ for Picroetoposide must be at or below the reporting threshold.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
Validated HPLC methods are the standard for the determination of Picroetoposide in Etoposide. These methods typically utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), with UV detection. eijppr.com
Future Research Directions
Advanced Analytical Techniques for Trace Level Detection
The accurate and sensitive quantification of Picroetoposide at trace levels is paramount for ensuring the quality and safety of etoposide (B1684455). While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used for impurity profiling, future research should focus on developing and validating more advanced and sensitive analytical techniques.
Currently, some Reversed-Phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of etoposide and other compounds, with reported limits of quantification (LOQ) for etoposide around 7.52 ng/mL. nih.gov However, there is a need for methods specifically validated for the trace-level detection of Picroetoposide.
Future endeavors should explore the potential of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high selectivity and sensitivity, making it ideal for quantifying genotoxic impurities at parts-per-million (ppm) levels. mdpi.comnih.gov The development of a validated UPLC-MS/MS method would enable the detection and quantification of Picroetoposide at levels far below those achievable with conventional HPLC-UV methods. mdpi.comresearchgate.net Furthermore, the use of a sensitive HPLC-UV method with a low limit of detection (LOD) and LOQ, potentially as low as 0.15 ppm and 0.5 ppm respectively, should be investigated for routine quality control. nih.gov
The development of such methods should adhere to the International Council for Harmonisation (ICH) guidelines, ensuring they are specific, precise, accurate, and linear over a relevant concentration range. nih.gov The establishment of these advanced analytical techniques will be instrumental in setting and enforcing stringent limits for Picroetoposide in etoposide drug substances and products.
| Analytical Technique | Potential Application for Picroetoposide Detection | Key Advantages |
| RP-HPLC | Routine quality control and impurity profiling. | Widely available, robust. |
| UPLC-MS/MS | Trace level quantification of Picroetoposide as a potential genotoxic impurity. | High sensitivity and selectivity. |
| Sensitive HPLC-UV | Quantification at low ppm levels for quality control. | Improved sensitivity over standard UV detection. |
In-depth Mechanistic Studies of Epimerization in Complex Systems
The formation of Picroetoposide occurs through the epimerization of etoposide at the C-4 position of the aglycone moiety. This chemical transformation is known to be influenced by factors such as pH and temperature. While it is understood that acidic conditions can catalyze this degradation, a detailed, step-by-step mechanistic understanding of this process in complex pharmaceutical systems is still needed. researchgate.net
Future research should focus on elucidating the precise chemical mechanism of etoposide epimerization. This could involve:
Kinetic Studies: Investigating the rate of epimerization under various pH conditions (particularly acidic), temperatures, and in the presence of different formulation excipients. This will help to identify the key factors that accelerate the degradation of etoposide to Picroetoposide.
Computational Modeling: Employing computational chemistry techniques, such as density functional theory (DFT) calculations, to model the transition states and intermediates involved in the epimerization process. This can provide valuable insights into the energy barriers and preferred reaction pathways. nih.gov
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, to characterize the structure of Picroetoposide and any intermediates formed during the epimerization process.
A thorough understanding of the epimerization mechanism is a prerequisite for developing effective mitigation strategies.
Strategies for Mitigating Picroetoposide Formation during Manufacturing and Storage
Building upon a deeper mechanistic understanding, future research should proactively develop and evaluate strategies to minimize the formation of Picroetoposide during both the manufacturing process and subsequent storage of etoposide formulations.
Several promising avenues for investigation include:
Formulation Optimization:
pH Control: Given that etoposide is most stable at a pH between 4 and 5, maintaining the pH of the formulation within this optimal range is crucial. researchgate.net The use of appropriate buffer systems should be investigated to ensure long-term pH stability.
Excipient Selection: The impact of various excipients on the rate of epimerization should be systematically evaluated. Some excipients may inadvertently catalyze the degradation, while others could have a protective effect.
Novel Drug Delivery Systems: The encapsulation of etoposide in novel drug delivery systems, such as liposomes or polymeric nanoparticles, has shown promise in improving its stability. ijpsjournal.comnih.gov Future studies should specifically assess the ability of these systems to inhibit Picroetoposide formation. For instance, lyophilized etoposide emulsions using cryoprotectants like trehalose (B1683222) have demonstrated enhanced stability. nih.gov
Process Optimization:
Control of Stereoisomeric Impurities during Synthesis: Implementing robust process controls during the synthesis of etoposide to minimize the formation of stereoisomeric impurities from the outset is a critical preventative measure. fda.gov
Lyophilization (Freeze-Drying): Lyophilization can significantly enhance the stability of etoposide by removing water, which can participate in degradation reactions. timegate.commdpi.com Research into optimizing lyophilization cycles and the use of specific cryoprotectants can help to minimize Picroetoposide formation in the solid state. nih.gov Strategies to minimize oxidative damage during lyophilization, such as the inclusion of chelating agents or antioxidants, could also be beneficial. nih.gov
Storage and Handling:
Temperature Control: Storing etoposide formulations at controlled room temperature (25°C) has been shown to be preferable to refrigeration in some cases, as lower temperatures can increase the risk of precipitation. nih.gov The influence of storage temperature on the rate of epimerization needs to be thoroughly characterized.
Packaging: The selection of appropriate primary packaging materials that minimize exposure to light and oxygen can also contribute to the long-term stability of etoposide and reduce the formation of degradation products.
By focusing on these future research directions, the pharmaceutical industry can work towards ensuring that etoposide drug products are of the highest quality, with minimal levels of the potentially harmful impurity, Picroetoposide.
Q & A
Q. How can Etoposide Impurity B be identified and characterized in pharmaceutical formulations?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to separate impurities, coupled with mass spectrometry (MS) for structural elucidation. Validate the method per ICH Q2(R1) guidelines, ensuring specificity, linearity, and accuracy by spiking known concentrations of Impurity B into etoposide samples. Nuclear magnetic resonance (NMR) spectroscopy can further confirm stereochemical properties .
Q. What experimental factors influence the formation of Etoposide Impurity B during synthesis?
Methodological Answer: Monitor reaction conditions (temperature, pH, solvent polarity) during etoposide synthesis. For example, acidic conditions may promote glycosidic bond cleavage, generating Impurity B. Use kinetic studies and design-of-experiment (DoE) approaches to isolate critical variables. Purification steps, such as crystallization or column chromatography, should be optimized to minimize residual impurities .
Q. What in vitro models are suitable for studying Impurity B’s biological activity?
Methodological Answer: Employ immortalized cancer cell lines (e.g., HeLa or Jurkat cells) treated with Impurity B at pharmacologically relevant doses (e.g., 1–50 μM). Assess cytotoxicity via lactate dehydrogenase (LDH) release assays (Fig. 1, ) and cell cycle arrest using flow cytometry with propidium iodide staining (Table 1, ). Compare results to etoposide to evaluate relative potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic studies of Etoposide Impurity B’s effects?
Methodological Answer: Address discrepancies (e.g., cell cycle inhibition vs. direct oxidant scavenging) using orthogonal assays. For example, combine cell cycle analysis (FACS) with fluorescent probes (e.g., dihydrorhodamine 123) to measure reactive oxygen species (ROS) scavenging (Fig. 3, ). Validate findings in primary astrocytes under glucose deprivation to model oxidative stress .
Q. What are the challenges in developing validated analytical methods for quantifying Impurity B in biological matrices?
Methodological Answer: Overcome matrix effects (e.g., plasma proteins) by using solid-phase extraction (SPE) with internal standards (e.g., deuterated analogs). Validate assays per FDA Bioanalytical Method Validation guidelines, including stability studies under varying pH and temperature. Cross-validate with LC-MS/MS to ensure specificity against structurally similar metabolites .
Q. How does Impurity B interact with biochemical pathways compared to etoposide?
Methodological Answer: Perform enzyme kinetics assays with DNA topoisomerase II to measure inhibition constants (Ki) of Impurity B vs. etoposide. Use RNA sequencing to compare gene expression profiles in treated cells, focusing on apoptosis (e.g., caspase-3 activation) and DNA damage response pathways (e.g., p53 upregulation) .
Q. What considerations are critical for designing in vivo studies on Impurity B’s pharmacokinetics?
Methodological Answer: Use rodent models to assess bioavailability, protein binding (>95% for etoposide), and tissue distribution. Employ microdialysis for real-time monitoring in target tissues (e.g., brain or tumor). Account for interspecies variability by scaling doses using allometric principles .
Methodological Recommendations
- For Contradiction Analysis : Use Benjamini-Hochberg correction to control false discovery rates in high-throughput datasets (e.g., RNA-seq) .
- For Study Design : Align PICOT frameworks (Population: in vitro models; Intervention: Impurity B dosing; Comparison: etoposide; Outcome: apoptosis markers; Time: 24–72 hr) to ensure hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
